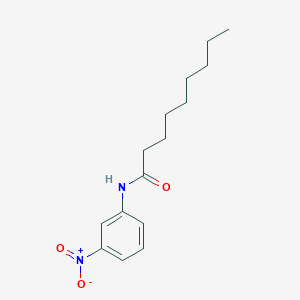

N-(3-nitrophenyl)nonanamide

Description

N-(3-Nitrophenyl)nonanamide is a synthetic organic compound characterized by a nonanamide backbone (a nine-carbon acyl chain) linked to a 3-nitrophenyl group via an amide bond. Evidence indicates that it has been used as a ligand in reactions with citrate-capped lanthanum-based metal oxides (LCMO), forming novel complexes with distinct physical properties, such as altered melting points compared to precursors . The nitro group (-NO₂) at the meta position of the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and intermolecular interactions.

Properties

Molecular Formula |

C15H22N2O3 |

|---|---|

Molecular Weight |

278.35g/mol |

IUPAC Name |

N-(3-nitrophenyl)nonanamide |

InChI |

InChI=1S/C15H22N2O3/c1-2-3-4-5-6-7-11-15(18)16-13-9-8-10-14(12-13)17(19)20/h8-10,12H,2-7,11H2,1H3,(H,16,18) |

InChI Key |

WNEVMUYANBZHBV-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Canonical SMILES |

CCCCCCCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Below is a systematic comparison with structurally related compounds, focusing on substituent effects, biological activity, and toxicity.

Structural Analogues and Substituent Effects

Key structural variations among nonanamide derivatives include:

- Substituent position and type : Hydroxy (-OH), methoxy (-OCH₃), dihydroxy (-OH)₂, and trifluoromethyl (-CF₃) groups on the phenyl ring.

- Electronic properties: Electron-withdrawing (e.g., -NO₂, -CF₃) vs. electron-donating (-OCH₃, -OH) groups.

The nitro group in N-(3-nitrophenyl)nonanamide contrasts with the 3-methoxy or 4-hydroxy groups in other analogs, which are critical for TRPV1 binding and activation. For example:

- Nonivamide (N-(4-hydroxy-3-methoxybenzyl)nonanamide): A potent TRPV1 agonist with an IC₅₀ of 45 μM in TRPV1-overexpressing cells .

- N-(3,4-Dihydroxybenzyl)nonanamide: Exhibits higher cytotoxicity (LC₅₀ = 16 μM in BEAS-2B cells) due to enhanced metabolic activation .

- N-(4-Trifluoromethylbenzyl)nonanamide: Less potent (IC₅₀ = 200 μM) and less toxic (LC₅₀ > 250 μM), attributed to steric hindrance and reduced hydrogen bonding .

Key Findings :

- Potency: Methoxy and hydroxy groups at positions 3 and 4 (e.g., nonivamide) enhance TRPV1 binding via hydrogen bonding with residues Trp549 and Glu513 .

- Toxicity: Cytotoxicity correlates with TRPV1 activation. Compounds like N-(3,4-dihydroxybenzyl)nonanamide exhibit high toxicity (LC₅₀ = 16 μM) due to metabolic hydroxylation, whereas this compound’s nitro group may impede such metabolic pathways, possibly lowering toxicity .

Molecular Modeling Insights

Molecular docking studies reveal that nonivamide’s 3-methoxy group occupies a hydrophobic pocket (“hole-A”) near TRPV1’s Trp549, stabilizing binding . In contrast:

- This compound’s nitro group may sterically clash with hole-A residues (e.g., Phe516, Leu521), reducing affinity.

- Analogs lacking hydrogen-bond donors (e.g., N-benzylnonanamide) show minimal calcium flux and cytotoxicity, supporting the necessity of polar substituents for activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.